molecular formula C15H19BrO B13865493 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone

Cat. No.: B13865493
M. Wt: 295.21 g/mol
InChI Key: SJGAEKFFMLVWTP-UHFFFAOYSA-N
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Description

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethyl-substituted indene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone typically involves the bromination of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanol.

    Oxidation: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
  • 2-chloro-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
  • 2-iodo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone

Uniqueness

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts

Properties

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C15H19BrO/c1-14(2)9-15(3,4)12-7-10(13(17)8-16)5-6-11(12)14/h5-7H,8-9H2,1-4H3

InChI Key

SJGAEKFFMLVWTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C

Origin of Product

United States

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